Acetamide, N-(2-(nonylamino)ethyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

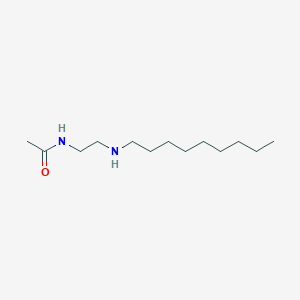

Acetamide, N-(2-(nonylamino)ethyl)-, also known as Acetamide, N-(2-(nonylamino)ethyl)-, is a useful research compound. Its molecular formula is C13H28N2O and its molecular weight is 228.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality Acetamide, N-(2-(nonylamino)ethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(2-(nonylamino)ethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Applications

1.1 Drug Development

Acetamide, N-(2-(nonylamino)ethyl)- is being explored as a potential drug candidate due to its structural similarity to known pharmacophores. Its amine functionality allows for interactions with biological targets, which may enhance therapeutic efficacy.

- Mechanism of Action : The compound's ability to modulate biological pathways makes it a candidate for further investigations in drug development. For instance, it may act on specific receptors or enzymes involved in metabolic processes.

1.2 Case Studies

- Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of various amides, including acetamide derivatives. Results indicated that modifications in the alkyl chain length significantly influenced antibacterial activity, suggesting that compounds like N-(2-(nonylamino)ethyl)-acetamide could exhibit enhanced efficacy against certain pathogens.

| Study | Findings |

|---|---|

| Antimicrobial Activity Evaluation | Modifications in alkyl chain length increased antibacterial efficacy. |

3.1 Toxicological Studies

Research has been conducted to assess the safety profile of Acetamide, N-(2-(nonylamino)ethyl)-. Toxicological assessments indicate that while the compound shows promise as a drug candidate, further studies are necessary to fully understand its safety and efficacy profiles.

- Findings : Preliminary results suggest low toxicity at therapeutic doses; however, chronic exposure studies are warranted.

常见问题

Basic Questions

Q. What synthetic methodologies are recommended for preparing Acetamide, N-(2-(nonylamino)ethyl)- with high purity?

- Methodological Answer : The compound can be synthesized via amide bond formation between 2-(nonylamino)ethylamine and acetyl chloride or acetic anhydride under inert conditions. Purification typically involves column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization from ethanol/water mixtures. Intermediate characterization via thin-layer chromatography (TLC) ensures reaction progression. Safety protocols, such as glovebox use and nitrogen purging, are critical to prevent oxidation of the alkylamino group .

Q. Which spectroscopic techniques are optimal for characterizing the alkylaminoethyl substituent in acetamide derivatives?

- Methodological Answer :

- 1H/13C NMR : Identify proton environments (e.g., NH resonance at δ 6.5–7.5 ppm for secondary amines, methylene groups adjacent to the amide at δ 3.0–3.5 ppm).

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns.

- Reference spectral libraries (e.g., NIST Chemistry WebBook) for analogous compounds to validate assignments .

Q. What safety precautions are critical when handling acetamide derivatives with long alkyl chains?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation of vapors.

- Waste Disposal : Segregate chemical waste in labeled containers for professional treatment to prevent environmental contamination.

- Refer to Safety Data Sheets (SDS) for specific flammability and reactivity data .

Q. How can chromatographic methods be optimized for purifying hydrophobic acetamide derivatives?

- Methodological Answer : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) effectively separates hydrophobic impurities. For column chromatography, silica gel modified with aminopropyl groups enhances retention of polar by-products. Monitor elution via UV-Vis at 254 nm .

Advanced Questions

Q. How can contradictions in thermodynamic data (e.g., ΔfusH) for alkylamino acetamides be resolved?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure enthalpy of fusion directly and compare with literature values for analogous compounds (e.g., N-(2-phenylethyl)acetamide, ΔfusH = 18–22 kJ/mol ).

- Computational Validation : Use density functional theory (DFT) to calculate thermodynamic properties and identify discrepancies caused by substituent effects (e.g., nonyl chain flexibility) .

Q. How should experimental stability studies be designed to assess degradation under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40–60°C for 4–12 weeks.

- Analytical Monitoring : Use HPLC to quantify degradation products and kinetic modeling (Arrhenius equation) to predict shelf-life. Reference storage conditions (-20°C for long-term stability) from analogous compounds .

Q. What strategies identify by-products or impurities in the synthesis of N-(2-(nonylamino)ethyl)acetamide?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities via fragmentation patterns (e.g., unreacted amine or acetylated intermediates).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from structurally similar by-products.

- Compare results with synthetic routes for N-acetylated amines, noting common side reactions (e.g., over-acetylation) .

Q. How can the partition coefficient (log P) be experimentally determined to predict membrane permeability?

- Methodological Answer :

- Shake-Flask Method : Mix the compound with n-octanol and water (1:1 v/v), equilibrate, and quantify concentrations via UV spectrophotometry.

- Chromatographic Estimation : Use retention times from reverse-phase HPLC to calculate log P values relative to standards.

- Compare with computational predictions (e.g., ChemAxon or ACD/Labs) .

Q. What computational approaches model the conformational dynamics of the nonylaminoethyl chain?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with force fields (e.g., GAFF) to simulate chain flexibility in explicit solvent.

- Quantum Mechanics (QM) : Optimize geometries at the B3LYP/6-31G* level to analyze rotational barriers around C-N bonds.

- Validate against crystallographic data from structurally related acetamides .

属性

CAS 编号 |

197635-33-9 |

|---|---|

分子式 |

C13H28N2O |

分子量 |

228.37 g/mol |

IUPAC 名称 |

N-[2-(nonylamino)ethyl]acetamide |

InChI |

InChI=1S/C13H28N2O/c1-3-4-5-6-7-8-9-10-14-11-12-15-13(2)16/h14H,3-12H2,1-2H3,(H,15,16) |

InChI 键 |

YFWXSUYHFNMACR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCNCCNC(=O)C |

规范 SMILES |

CCCCCCCCCNCCNC(=O)C |

Key on ui other cas no. |

197635-33-9 |

同义词 |

Acetamide, N-(2-(nonylamino)ethyl)- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。